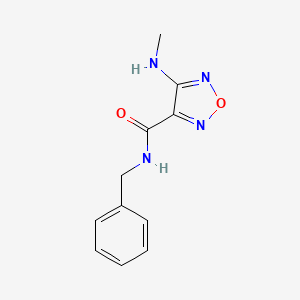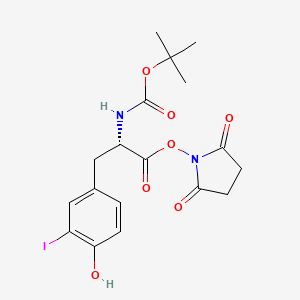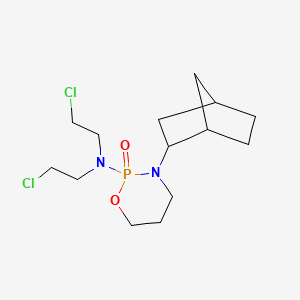![molecular formula C5H11NO5S3 B14431361 L-Alanine, 3-[(2-sulfoethyl)dithio]- CAS No. 77698-46-5](/img/structure/B14431361.png)
L-Alanine, 3-[(2-sulfoethyl)dithio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanine, 3-[(2-sulfoethyl)dithio]- is a chemical compound with the molecular formula C5H11NO4S2. It is a derivative of L-Alanine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a sulfoethyl group attached to the dithio moiety, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, 3-[(2-sulfoethyl)dithio]- typically involves the reaction of L-Alanine with 2-sulfoethyl disulfide under specific conditions. The reaction is carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of L-Alanine, 3-[(2-sulfoethyl)dithio]- involves large-scale synthesis using automated reactors. The process includes the continuous monitoring of reaction parameters and the use of advanced purification techniques to obtain the compound in its pure form. The industrial production methods are designed to be cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanine, 3-[(2-sulfoethyl)dithio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the disulfide bond, leading to the formation of thiol derivatives.
Substitution: The sulfoethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, thiol derivatives, and substituted alanine compounds. These products have diverse applications in chemical synthesis and research.
Applications De Recherche Scientifique
L-Alanine, 3-[(2-sulfoethyl)dithio]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to protein structure and function, particularly in the formation and breaking of disulfide bonds.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of L-Alanine, 3-[(2-sulfoethyl)dithio]- involves its interaction with biological molecules, particularly proteins. The compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cysteine, 3-[(2-sulfoethyl)dithio]-: Similar in structure but contains a cysteine residue instead of alanine.
L-Methionine, 3-[(2-sulfoethyl)dithio]-: Contains a methionine residue and has different reactivity.
L-Serine, 3-[(2-sulfoethyl)dithio]-: Contains a serine residue and is used in different biochemical applications.
Uniqueness
L-Alanine, 3-[(2-sulfoethyl)dithio]- is unique due to its specific structure, which allows it to interact with proteins in a distinct manner. Its ability to form and break disulfide bonds makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
77698-46-5 |
|---|---|
Formule moléculaire |
C5H11NO5S3 |
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(2-sulfoethyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C5H11NO5S3/c6-4(5(7)8)3-13-12-1-2-14(9,10)11/h4H,1-3,6H2,(H,7,8)(H,9,10,11)/t4-/m0/s1 |
Clé InChI |
IOIUPXKRMFWYFW-BYPYZUCNSA-N |
SMILES isomérique |
C(CS(=O)(=O)O)SSC[C@@H](C(=O)O)N |
SMILES canonique |
C(CS(=O)(=O)O)SSCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




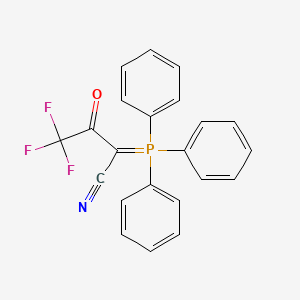

![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14431296.png)
![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)
![N,N'-[Methylenedi(4,1-phenylene)]dinonadecanamide](/img/structure/B14431300.png)

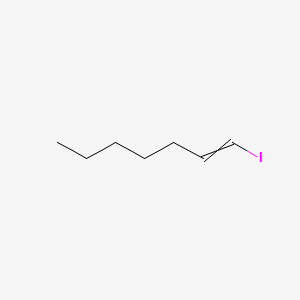
![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)
